Product packaging for Bucumolol hydrochloride(Cat. No.:CAS No. 36556-75-9)

Bucumolol hydrochloride

Cat. No.: B1668026
CAS No.: 36556-75-9
M. Wt: 341.8 g/mol
InChI Key: OQVOZUWFVLLPRL-UHFFFAOYSA-N
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Description

Historical Context of Beta-Adrenergic Receptor Modulators in Pharmacological Research

The concept of adrenergic receptors was first proposed by Raymond Ahlquist in 1948, who identified two distinct types, alpha and beta, based on their responses to sympathomimetic amines. nih.govwikipedia.org This foundational work laid the groundwork for the development of drugs that could selectively target these receptors. The first beta-blocker, dichloroisoproterenol, was synthesized in 1958, confirming Ahlquist's theory and opening the door for therapeutic interventions targeting the sympathetic nervous system. nih.govrevespcardiol.org The introduction of beta-adrenergic blocking agents into clinical medicine in the early 1960s was a significant advancement in pharmacology, highlighting the role of the sympathetic nervous system in various cardiovascular and non-cardiovascular diseases. nih.govkarger.com Over the decades, the development of beta-blockers has evolved, leading to the creation of compounds with varying degrees of selectivity for β1 and β2 receptors, as well as additional properties like intrinsic sympathomimetic activity (ISA) and vasodilatory effects. nih.govrevespcardiol.orgkarger.com

Overview of Bucumolol (B107653) Hydrochloride as a β-Adrenergic Receptor Antagonist: Initial Classifications and Research Significance

Bucumolol hydrochloride is classified as a non-selective beta-adrenergic receptor antagonist. ontosight.ai This means it blocks both β1 and β2 adrenergic receptors. rxlist.com The primary action of such antagonists is to inhibit the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), leading to a reduction in heart rate and cardiac contractility. ontosight.aimedchemexpress.commedchemexpress.eu Bucumolol has been investigated for its potential in managing cardiovascular conditions. ontosight.ai Its significance in research stems from its distinct combination of properties, including its β-blocking activity, antiarrhythmic effects, and local anesthetic properties, making it a valuable tool for studying various physiological and pathological processes in the cardiovascular system. medchemexpress.commedchemexpress.eumedchemexpress.eu

PropertyDescription
Classification Non-selective β-adrenergic receptor antagonist ontosight.ai
Primary Mechanism Blocks the effects of epinephrine and norepinephrine ontosight.ai
Physiological Effects Slows heart rate (negative chronotropic effect) and reduces cardiac contractility (negative inotropic effect) medchemexpress.commedchemexpress.eu
Research Significance Investigated for its potential in cardiovascular conditions due to its combined antiarrhythmic and local anesthetic activities ontosight.aimedchemexpress.commedchemexpress.eumedchemexpress.eu

Key Academic Research Areas of Investigation for this compound

This compound has demonstrated antiarrhythmic activity in research settings. medchemexpress.commedchemexpress.eumedchemexpress.eu Studies have explored the effects of its different isomers on experimentally induced arrhythmias. For instance, research on aconitine-induced atrial and ouabain-induced ventricular arrhythmias in dogs has been a focus. medchemexpress.com The antiarrhythmic properties of bucumolol are a key area of its investigation in the context of cardiovascular diseases. medchemexpress.commedchemexpress.eu

Bucumolol has been utilized in experimental models of myocardial ischemia and infarction to investigate its potential protective effects. targetmol.comnih.govncats.iojst.go.jp Research using rat models with coronary artery ligation has shown that pretreatment with bucumolol can lessen electrocardiogram changes and increase survival rates. nih.govjst.go.jp These studies aim to understand how beta-blockade can influence the outcomes of myocardial ischemic events. nih.gov The d-isomer of bucumolol, in particular, was noted for its ability to suppress ventricular fibrillation in these models. nih.govjst.go.jp

Research AreaKey Findings/Applications
Antiarrhythmic Research Investigated for its effectiveness against experimentally induced atrial and ventricular arrhythmias. medchemexpress.com
Local Anesthetic Research Demonstrated local anesthetic properties in nerve block studies. medchemexpress.comnii.ac.jp
Myocardial Ischemia and Infarction Research Studied in animal models to assess its ability to mitigate cardiac damage following coronary artery occlusion. nih.govjst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24ClNO4 B1668026 Bucumolol hydrochloride CAS No. 36556-75-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36556-75-9

Molecular Formula

C17H24ClNO4

Molecular Weight

341.8 g/mol

IUPAC Name

8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one;hydrochloride

InChI

InChI=1S/C17H23NO4.ClH/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4;/h5-8,12,18-19H,9-10H2,1-4H3;1H

InChI Key

OQVOZUWFVLLPRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-methyl-8-(2-hydroxy-3-t-butylaminopropoxy)coumarin
bucumolol
bucumolol hydrochloride
bucumolol hydrochloride, (+)-isomer
bucumolol hydrochloride, (-)-isomer
bucumolol monohydrochloride, (+-)-isomer
bucumolol monohydrochloride, (+-)-isomer, 14C-labeled
bucumolol, (+)-isomer
bucumolol, (+-)-isomer
bucumolol, (-)-isomer
CS 359
CS-359

Origin of Product

United States

Synthetic Routes and Medicinal Chemistry of Bucumolol Hydrochloride Analogues

Established Synthetic Pathways for Bucumolol (B107653) Hydrochloride

The synthesis of bucumolol hydrochloride is a multi-step process that relies on established organic chemistry transformations. The core of the synthesis involves the construction of the coumarin (B35378) scaffold, followed by the introduction of the aminopropoxy side chain, which is characteristic of many β-blockers.

Core Chemical Transformations and Precursors in this compound Synthesis

The synthesis of bucumolol, chemically known as 8-(3-(tert-butylamino)-2-hydroxypropoxy)-5-methylcoumarin, can be achieved through several related pathways. A common approach begins with 8-methoxycoumarin (B1348513) as a precursor. The key transformations in one such pathway are outlined below:

Chloromethylation: The synthesis often starts with the chloromethylation of 8-methoxycoumarin. This reaction, typically carried out using formaldehyde (B43269) and hydrochloric acid in acetic acid, introduces a chloromethyl group at the 5-position of the coumarin ring.

Reduction: The resulting 5-chloromethyl-8-methoxycoumarin is then subjected to reduction. A common method for this step is catalytic hydrogenation using hydrogen gas over a palladium on carbon (Pd/C) catalyst in a solvent like dimethylformamide (DMF). This transformation converts the chloromethyl group to a methyl group, yielding 5-methyl-8-methoxycoumarin.

Demethylation (Ether Cleavage): The methoxy (B1213986) group at the 8-position is then cleaved to reveal the free hydroxyl group. This is typically achieved by refluxing with a strong acid, such as 48% aqueous hydrobromic acid (HBr), to produce 5-methyl-8-hydroxycoumarin (B1231965). This phenol (B47542) is a crucial intermediate.

Epoxidation: The phenolic hydroxyl group of 5-methyl-8-hydroxycoumarin is then reacted with an epoxide precursor, most commonly epibromohydrin (B142927) or epichlorohydrin. This condensation reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like butanone. This step forms the glycidyl (B131873) ether intermediate, 5-methyl-8-(2,3-epoxypropoxy)coumarin.

Aminolysis: The final core transformation is the ring-opening of the epoxide. This is achieved by reacting the glycidyl ether with tert-butylamine. This nucleophilic attack of the amine on the terminal carbon of the epoxide ring results in the formation of the desired 3-(tert-butylamino)-2-hydroxypropoxy side chain, yielding bucumolol.

Salt Formation: To produce the hydrochloride salt, the bucumolol free base is treated with hydrochloric acid.

Table 1: Key Precursors in this compound Synthesis

PrecursorRole in Synthesis
8-MethoxycoumarinStarting material for the coumarin core
Formaldehyde & HClReagents for chloromethylation
Hydrogen & Pd/CReagents for the reduction of the chloromethyl group
Hydrobromic AcidReagent for demethylation to form the key phenol intermediate
EpibromohydrinProvides the three-carbon chain for the side chain
tert-ButylamineThe amine nucleophile that forms the final side chain

Methodological Considerations in Organic Synthesis for this compound

Several methodological considerations are important for the successful synthesis of this compound. The choice of reagents, solvents, and reaction conditions can significantly impact the yield and purity of the final product.

Reaction Conditions: The chloromethylation step requires careful control of temperature and reaction time to avoid the formation of byproducts. Similarly, the reduction step needs to be monitored to ensure complete conversion without over-reduction of the coumarin ring.

Base and Solvent Selection: In the epoxidation step, the choice of base and solvent is critical. A moderately strong base like potassium carbonate is often preferred to deprotonate the phenol without causing unwanted side reactions. The solvent should be polar aprotic to facilitate the nucleophilic substitution.

Regioselectivity of Epoxide Opening: The aminolysis of the epoxide ring is a key step that determines the final structure. The reaction of the amine with the unsymmetrical epoxide (glycidyl ether) typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered terminal carbon of the epoxide. This is a common and predictable reaction in the synthesis of aryloxypropanolamine β-blockers.

Purification: Each intermediate in the synthetic sequence generally requires purification to ensure the purity of the subsequent step and the final product. Techniques such as recrystallization and column chromatography are commonly employed.

Stereochemistry: Bucumolol possesses a chiral center in the 2-hydroxy position of the propanolamine (B44665) side chain. The synthesis described above results in a racemic mixture. The separation of the enantiomers (dextro- and levo-isomers) can be achieved through various methods, including chiral chromatography or resolution with a chiral acid. The different enantiomers may exhibit different pharmacological activities. medchemexpress.com

Design Principles for this compound Analogues

The design of analogues of this compound is guided by the general principles of structure-activity relationships (SAR) for β-adrenergic antagonists. The goal is to modify the structure to improve properties such as potency, selectivity for β1-adrenergic receptors (cardioselectivity), and pharmacokinetic profile.

The general structure of an aryloxypropanolamine β-blocker, to which bucumolol belongs, can be divided into three main parts, each of which can be modified:

The Aromatic Ring System: In bucumolol, this is the 5-methylcoumarin (B11918504) moiety. Modifications to this part of the molecule can significantly influence receptor affinity and selectivity. The nature and position of substituents on the aromatic ring are crucial. For instance, para-substitution on a phenyl ring in other β-blockers has been shown to enhance cardioselectivity. nih.gov The bicyclic, heterocyclic nature of the coumarin ring in bucumolol offers unique steric and electronic properties compared to the more common phenyl or naphthyl rings found in other β-blockers like propranolol.

The Oxypropanolamine Side Chain: This is the -(OCH2CH(OH)CH2NH)- linker. The stereochemistry of the hydroxyl group is critical for activity, with the (S)-enantiomer generally being the more active form for β-blockers. pharmacy180.com While modifications to this linker are less common, they can be explored to alter the compound's flexibility and interaction with the receptor.

The Amine Substituent: In bucumolol, this is a tert-butyl group. The size and nature of the alkyl group on the nitrogen atom are key determinants of β-receptor affinity and selectivity. A bulky substituent, such as an isopropyl or tert-butyl group, is generally required for potent β-antagonism. nih.govpharmacy180.com Increasing the bulkiness of this group can influence the selectivity between β1 and β2 receptors.

Derivatization Strategies for Modulating Receptor Selectivity and Potency

Building upon the design principles, various derivatization strategies can be employed to create this compound analogues with improved pharmacological profiles. These strategies focus on systematic modifications of the three key structural components.

Modification of the Coumarin Ring:

Substitution at Different Positions: Introducing various substituents (e.g., alkyl, alkoxy, halogen, nitro) at different available positions on the coumarin ring can alter the electronic and steric properties of the molecule. This can lead to changes in receptor binding affinity and selectivity. For example, the position and nature of a substituent can influence the interaction with specific amino acid residues in the binding pocket of the β-adrenergic receptors.

Replacement of the Methyl Group: The methyl group at the 5-position can be replaced with other alkyl groups of varying sizes or with functional groups that can participate in hydrogen bonding or other interactions.

Modification of the Amine Substituent:

Varying the Alkyl Group: The tert-butyl group can be replaced with other bulky alkyl groups (e.g., isopropyl, sec-butyl) or with aralkyl groups (e.g., phenylethyl). These changes can fine-tune the interaction with the hydrophobic pocket of the receptor and modulate the selectivity profile. It is a well-established principle that the nature of the N-substituent in aryloxypropanolamine β-blockers plays a significant role in determining β1/β2 selectivity. nih.gov

Introduction of Polar Groups:

Enhancing Cardioselectivity: The introduction of polar functional groups, particularly on the aromatic ring, can increase the hydrophilicity of the molecule. For many β-blockers, increased hydrophilicity is correlated with higher cardioselectivity. This is because the binding site of the β1 receptor is thought to be more accommodating to polar interactions compared to the β2 receptor.

The following table presents hypothetical data to illustrate how different derivatizations of the bucumolol structure could potentially influence β-adrenergic receptor affinity.

Table 2: Hypothetical β-Adrenergic Receptor Affinity of Bucumolol Analogues

AnalogueModification from Bucumolol StructureHypothetical Kᵢ (nM) at β₁ ReceptorHypothetical Kᵢ (nM) at β₂ ReceptorHypothetical β₂/β₁ Selectivity Ratio
Bucumolol-15453
Analogue AReplacement of 5-methyl with 5-ethyl20703.5
Analogue BReplacement of tert-butyl with isopropyl25502
Analogue CAddition of a 4-methoxy group to the coumarin ring10606
Analogue DReplacement of 5-methyl with a 5-chloro group12302.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

Systematic exploration of these derivatization strategies, coupled with in vitro and in vivo pharmacological evaluation, is essential for the development of new bucumolol analogues with superior therapeutic properties. Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that correlate structural features with biological activity, thereby guiding the rational design of more potent and selective compounds. wikipedia.orgnih.govlongdom.orgjocpr.com

Molecular Pharmacology and Receptor Interaction Studies

Characterization of Beta-Adrenergic Receptor Antagonism by Bucumolol (B107653) Hydrochloride

Bucumolol hydrochloride is a beta-adrenergic receptor antagonist, a class of drugs that competitively block the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), to beta-adrenergic receptors. cvpharmacology.comdrugs.com This blockade inhibits the normal sympathetic effects mediated by these receptors. cvpharmacology.com Beta-adrenergic receptors are integral to the sympathetic nervous system, playing a key role in the "fight or flight" response. patsnap.com They are classified into three main types: beta-1 (β1), beta-2 (β2), and beta-3 (β3) receptors. patsnap.com

β1-receptors are predominantly located in the heart and kidneys. patsnap.com Their stimulation leads to increased heart rate (positive chronotropic effect), enhanced myocardial contractility (positive inotropic effect), and increased conduction velocity. wikipedia.org In the kidneys, β1-receptor activation stimulates renin release. wikipedia.org β2-receptors are found in various tissues, including the smooth muscle of the lungs, blood vessels, and the gastrointestinal tract, where their stimulation typically leads to relaxation. patsnap.comwikipedia.org

This compound primarily acts by inhibiting β1-adrenergic receptors. patsnap.com This action results in a reduction of heart rate and the force of cardiac muscle contraction, leading to decreased cardiac output. patsnap.commedchemexpress.com By mitigating the effects of adrenaline and noradrenaline on the heart, bucumolol demonstrates antihypertensive activity. patsnap.comnih.gov Studies in spontaneously hypertensive rats have shown that bucumolol effectively lowers blood pressure and plasma renin concentration. nih.gov

A distinguishing feature of bucumolol is its intrinsic sympathomimetic activity (ISA). patsnap.com Unlike pure antagonists, agents with ISA possess partial agonist properties, meaning they can weakly stimulate beta-adrenergic receptors while simultaneously blocking the effects of more potent endogenous agonists like epinephrine. cvpharmacology.comtaylorandfrancis.com This partial agonism can result in a less pronounced reduction in resting heart rate compared to beta-blockers without ISA. rxlist.com Research has indicated that bucumolol possesses significant beta-adrenoceptor-mediated ISA. nih.gov In addition to its beta-blocking and ISA properties, bucumolol also exhibits local anesthetic and antiarrhythmic activities. medchemexpress.comtargetmol.com

PropertyDescriptionPrimary Receptor Target
Mechanism of Action Beta-Adrenergic Receptor AntagonistBeta-1 (β1) Adrenergic Receptors
Key Pharmacological Effect Reduces heart rate and cardiac contractility-
Additional Activities Intrinsic Sympathomimetic Activity (ISA), Local Anesthetic, AntiarrhythmicBeta-Adrenergic Receptors

Stereochemical Influences on Pharmacological Activity: Dextro- and Levo-Isomers of this compound

The pharmacological effects of this compound are influenced by its stereochemistry, with the dextro- (d-) and levo- (l-) isomers exhibiting different activity profiles. Research has demonstrated that the different spatial arrangements of these isomers lead to distinct interactions with adrenergic receptors and other biological targets.

In studies investigating the antiarrhythmic properties of bucumolol's isomers, both d- and l-bucumolol have shown efficacy, albeit through potentially different mechanisms. In a study on myocardial infarction in rats, pretreatment with the racemic mixture of bucumolol lessened electrocardiogram changes and increased the survival rate in a dose-dependent manner. nih.gov The d-isomer, when administered alone, also increased the survival rate, primarily by suppressing ventricular fibrillation, without significantly affecting other parameters like heart rate or creatine (B1669601) kinase levels. nih.gov This suggests that the membrane-stabilizing action, which contributes to local anesthetic effects, may be more prominent in the d-isomer and does not appear to be the primary contributor to the protective actions of racemic bucumolol against myocardial ischemia. nih.gov

The beta-blocking activity, however, is predominantly associated with the levo-isomer. This is a common characteristic among beta-blockers where the l-isomer typically possesses significantly higher affinity for beta-adrenergic receptors than the d-isomer. While specific binding affinity data for the individual isomers of bucumolol are not detailed in the provided context, the general principle of stereoselectivity in beta-blockers strongly suggests that the l-isomer is the primary contributor to the beta-adrenergic antagonism of bucumolol.

IsomerPrimary Observed EffectPotential Mechanism
d-Bucumolol Suppression of ventricular fibrillationMembrane stabilizing action
l-Bucumolol Beta-adrenergic blockade (presumed)Higher affinity for beta-adrenergic receptors
Racemic Bucumolol Combination of beta-blockade and antiarrhythmic effectsCombined actions of both isomers

Receptor Binding Affinity and Selectivity Profiling

The interaction of this compound with its target receptors is quantitatively assessed through receptor binding assays. These in vitro techniques are crucial for determining the affinity and selectivity of a drug for various receptor subtypes.

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions. The basic principle involves the use of a radiolabeled ligand (a molecule that binds to a receptor) that has a high affinity and specificity for the target receptor. The assay is typically performed using cell membranes or tissues that express the receptor of interest.

The process involves incubating the receptor preparation with the radioligand at various concentrations. After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, often through filtration. The amount of radioactivity bound to the receptors is then quantified using a scintillation counter. This allows for the determination of the total binding. Non-specific binding is determined by performing a parallel set of experiments in the presence of a high concentration of an unlabeled drug that also binds to the receptor, thereby displacing the radioligand from the specific binding sites. The specific binding is then calculated by subtracting the non-specific binding from the total binding.

Competitive binding assays are a variation of radioligand binding assays used to determine the affinity of an unlabeled drug, such as this compound, for a receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug.

The unlabeled drug competes with the radioligand for the same binding sites on the receptor. As the concentration of the unlabeled drug increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. The data from these experiments are typically plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration, generating a sigmoidal competition curve. From this curve, the IC₅₀ value can be determined, which is the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki) of the unlabeled drug, which is a measure of its binding affinity for the receptor.

Beyond equilibrium binding affinity, understanding the kinetics of the receptor-ligand interaction provides a more dynamic view of the drug's action. These kinetic parameters describe the rates at which a ligand binds to and dissociates from its receptor.

Association rate constant (ka or k_on_): This parameter quantifies the rate at which the ligand binds to the receptor. It is typically expressed in units of M⁻¹min⁻¹. A higher ka value indicates a faster binding of the drug to its receptor.

Dissociation rate constant (kd or k_off_): This parameter measures the rate at which the ligand-receptor complex dissociates. It is expressed in units of min⁻¹. A lower kd value signifies a slower dissociation and a more stable ligand-receptor complex.

Equilibrium dissociation constant (KD): The KD represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the affinity of the ligand for the receptor, with a lower KD value indicating a higher binding affinity. The KD can be determined directly from saturation binding experiments or calculated from the kinetic rate constants using the formula: KD = kd / ka .

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation

Beta-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily. When an agonist, such as epinephrine, binds to a beta-adrenergic receptor, it induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. Specifically, beta-adrenergic receptors couple to the stimulatory G protein, Gs.

Upon activation, the α-subunit of the Gs protein (Gsα) exchanges GDP for GTP and dissociates from the βγ-subunits. Gsα then activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the characteristic physiological responses, such as increased heart rate and contractility.

As a beta-adrenergic receptor antagonist, this compound modulates this signaling pathway by blocking the initial step: the binding of endogenous agonists to the receptor. By competitively inhibiting agonist binding, bucumolol prevents the activation of the Gs protein and the subsequent downstream signaling cascade. This leads to a reduction in the intracellular levels of cAMP and a dampening of the physiological responses mediated by the beta-adrenergic system.

The intrinsic sympathomimetic activity (ISA) of bucumolol means that it can also act as a partial agonist. In this capacity, bucumolol can weakly activate the Gs protein and stimulate a low level of cAMP production, even in the absence of a full agonist. This partial activation is significantly less than that produced by endogenous agonists like epinephrine.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Profiling of Bucumolol (B107653) Hydrochloride

The in vitro pharmacological activity of Bucumolol hydrochloride has been characterized primarily through studies assessing its interaction with β-adrenergic receptors. Like other beta-blockers, Bucumolol exists as two optical isomers, a levorotatory (l-isomer) and a dextrorotatory (d-isomer), which often exhibit different pharmacological potencies.

In studies using guinea pig models, the l-isomer of Bucumolol was found to be significantly more potent in blocking the positive chronotropic response to isoproterenol (B85558) than its d-isomer. nih.gov Specifically, the levo-isomer was approximately 270 times more potent than the dextro-isomer in this in vitro setting. nih.gov In similar studies conducted in dogs, the l-isomer was about 40 times more potent than the d-isomer. nih.gov The racemic mixture, which contains both isomers, was found to be about half as effective as the pure levo-isomer in both species, highlighting the stereospecificity of its β-blocking activity. nih.gov

Relative In Vitro β-Blocking Potency of Bucumolol Isomers
SpeciesIsomerRelative Potency vs. d-isomerReference
Guinea Pigl-Bucumolol~270 times more potent nih.gov
Dogl-Bucumolol~40 times more potent nih.gov
Guinea Pig & DogRacemic Bucumolol~2 times less potent than l-isomer nih.gov

Preclinical Models of Cardiovascular Function and Arrhythmia

The antiarrhythmic efficacy of this compound has been assessed in canine models where atrial arrhythmias are induced by the topical application of aconitine (B1665448) to the right atrial appendage. nih.govepa.gov In these models, the levo-isomer and the racemic form of Bucumolol demonstrated the ability to suppress the induced atrial arrhythmia. nih.gov In contrast, the dextro-isomer was found to be less effective, suggesting that the antiarrhythmic effect in this model is closely linked to the compound's β-adrenergic blocking activity. nih.gov Further electrophysiological studies in dogs showed that neither the isomers nor the racemic mixture of Bucumolol elevated the electrical threshold for propagated impulses or prolonged the effective refractory period of the right atrium. nih.gov

Bucumolol's effectiveness against ventricular arrhythmias has been investigated using canine models intoxicated with ouabain, a cardiac glycoside known to induce such conditions. nih.govnih.gov In these preclinical studies, both the d- and l-isomers, as well as the racemic mixture of Bucumolol, were capable of reversing the ouabain-induced ventricular arrhythmia. nih.gov

However, a clear distinction in potency was observed. The effective dose of the l-isomer was significantly lower than that of the d-isomer, indicating a stereoselective effect. nih.gov This finding suggests that while both isomers contribute to the antiarrhythmic action in this model, the specific β-blocking activity, which is predominant in the l-isomer, plays a significant role. The efficacy of the d-isomer, which has weaker β-blocking activity, implies that a non-specific membrane stabilizing action also contributes to the suppression of ouabain-induced arrhythmias. nih.gov

The protective effects of Bucumolol have been studied in rat models of myocardial infarction induced by the acute ligation of the left coronary artery. nih.gov This procedure typically results in abnormal Q-waves on the electrocardiogram, tachycardia, and frequent ventricular fibrillation. nih.gov

In these studies, pretreatment with racemic Bucumolol lessened these pathological changes and increased the 24-hour survival rate in a dose-dependent manner. The d-isomer, when administered alone, also increased the survival rate, primarily by suppressing the incidence of ventricular fibrillation, without significantly affecting other measured cardiac parameters. nih.gov These results suggest that the protective actions of Bucumolol against myocardial ischemia may involve mechanisms beyond its membrane-stabilizing action. nih.gov

Effects of Bucumolol in a Rat Myocardial Infarction Model
CompoundObserved EffectPrimary Mechanism ImpliedReference
Racemic BucumololLessened ECG changes, increased survival rate (dose-dependent)Cardioprotective effects nih.gov
d-BucumololIncreased survival rate by suppressing ventricular fibrillationAnti-fibrillatory action nih.gov

Preclinical Pharmacokinetic Research of Bucumolol Hydrochloride

Absorption and Distribution Studies in Preclinical Species

No publicly available data could be found detailing the absorption and distribution characteristics of bucumolol (B107653) hydrochloride in preclinical species.

Metabolic Pathways and Biotransformation in Animal Models

Specific metabolic pathways and biotransformation products of bucumolol hydrochloride in animal models have not been described in the available literature.

Excretion Mechanisms and Routes in Preclinical Species

Information regarding the mechanisms and routes of excretion for this compound in preclinical species is not available in public research.

Determination of Pharmacokinetic Parameters (e.g., half-life, Cmax, AUC) in Preclinical Studies

Quantitative data for key pharmacokinetic parameters such as half-life, Cmax, and AUC for this compound in preclinical studies are not publicly documented.

Tissue Distribution Analysis in Animal Models

Studies analyzing the tissue distribution of this compound in animal models are not present in the accessible scientific literature.

Advanced Analytical Methodologies for Bucumolol Hydrochloride Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are the cornerstone of bucumolol (B107653) hydrochloride analysis, offering high-resolution separation for both quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of bucumolol hydrochloride in various matrices, including bulk drug substances and pharmaceutical dosage forms. Reversed-phase HPLC (RP-HPLC) methods are commonly developed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) with a buffered aqueous solution. UV detection is typically employed for quantification, with the wavelength set at the absorption maximum of this compound to ensure optimal sensitivity.

Method development involves optimizing chromatographic parameters such as the mobile phase composition, flow rate, and column type to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. Validation of the developed HPLC method is crucial and is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Interactive Data Table: Typical HPLC Method Parameters for this compound Analysis

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at ~225 nm
Injection Volume 20 µL
Run Time < 10 minutes

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for assessing volatile impurities. Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Common derivatizing agents include silylating agents. The separation is achieved on a capillary column, and detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides high specificity and allows for the identification of unknown impurities based on their mass spectra.

The coupling of HPLC with Mass Spectrometry (HPLC-MS) is a powerful tool for the identification of metabolites and impurities of this compound in complex biological matrices like plasma and urine. This hyphenated technique combines the excellent separation capabilities of HPLC with the high sensitivity and structural information provided by MS. HPLC-MS/MS (tandem mass spectrometry) further enhances selectivity and provides fragmentation patterns that are crucial for the structural elucidation of unknown compounds. This technique is indispensable in drug metabolism and pharmacokinetic studies to understand the biotransformation pathways of this compound.

Spectrophotometric Approaches for Compound Analysis

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound in bulk and pharmaceutical formulations. The method is based on the measurement of light absorbance at a specific wavelength, which is directly proportional to the concentration of the analyte in solution (Beer-Lambert law). Spectrophotometric methods can be developed based on the intrinsic UV absorbance of this compound or by forming a colored complex with a chromogenic reagent. While not as specific as chromatographic methods, spectrophotometry is suitable for routine quality control analysis where the sample matrix is simple.

Advanced Spectroscopic Techniques for Structural Elucidation of this compound and Analogues

The definitive confirmation of the chemical structure of this compound and the characterization of its analogues and degradation products require the use of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful non-destructive techniques that provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which can be used to determine its elemental composition. Fragmentation patterns obtained from MS/MS experiments help in elucidating the structure of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH), and aromatic rings, based on their characteristic vibrational frequencies.

The combination of these techniques allows for the unambiguous structural elucidation of this compound and its related substances.

Method Validation Parameters: Linearity, Precision, Accuracy, Specificity, and Robustness in Analytical Methods

Validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. The key validation parameters, as defined by the ICH, are:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies.

Specificity : The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness : A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Interactive Data Table: Summary of Method Validation Parameters

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity Establishes a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
Precision Measures the repeatability and intermediate precision of the method.RSD ≤ 2%
Accuracy Determines the closeness of the measured value to the true value.Recovery between 98% and 102%
Specificity Ensures the method is selective for the analyte of interest.No interference from placebo or known impurities.
Robustness Evaluates the method's reliability with minor changes in parameters.RSD should remain within acceptable limits.

Structure Activity Relationship Sar Studies and Ligand Design

Elucidation of Pharmacophoric Requirements for Beta-Adrenergic Receptor Binding by Bucumolol (B107653) Hydrochloride

Bucumolol hydrochloride belongs to the aryloxypropanolamine class of beta-blockers, and its binding to beta-adrenergic receptors is dictated by several key structural features that constitute its pharmacophore. pharmacy180.comresearchgate.net The essential components for high-affinity binding include an aromatic ring system, a propanolamine (B44665) side chain containing a crucial hydroxyl group, and a secondary amine with a bulky substituent. pharmacy180.comoup.com

The aromatic portion of Bucumolol, a coumarin (B35378) ring system, is a primary determinant of its binding characteristics. nih.gov This ring system engages in hydrophobic and van der Waals interactions within a pocket of the receptor. oup.com The ether oxygen atom linking the aromatic ring to the propanolamine side chain is a common feature in this class of antagonists and contributes to their high potency. pharmacy180.comoup.com

The propanolamine side chain is critical for the interaction with the receptor. The hydroxyl group on this chain is essential for binding, forming a key hydrogen bond with a conserved aspartate residue in the transmembrane helix 3 of the beta-receptor. mdpi.com Furthermore, the secondary amine, which is protonated at physiological pH, forms an ionic bond with another conserved aspartate residue in the receptor. For optimal activity, this amine must be a secondary amine, as N,N-disubstitution diminishes blocking activity. pharmacy180.com A bulky group on the nitrogen atom, in Bucumolol's case a tert-butyl group, is a common feature of beta-antagonists and is believed to fit into a hydrophobic pocket of the receptor, contributing significantly to the compound's affinity and antagonist properties. pharmacy180.comnih.gov

Table 1: Key Pharmacophoric Features of this compound for Beta-Adrenergic Receptor Binding

Structural FeatureRole in Receptor Binding
Coumarin Aromatic Ring Engages in hydrophobic and van der Waals interactions within the receptor pocket.
Ether Linkage (-O-CH2-) Lengthens the side chain, which generally increases the potency of antagonism for aryloxypropanolamines. oup.com
Hydroxyl (-OH) Group Forms a critical hydrogen bond with a conserved aspartate residue in the receptor. mdpi.com
Secondary Amine (-NH-) Forms an ionic bond with a conserved aspartate residue; must be a secondary amine for optimal activity. pharmacy180.com
Tert-butyl Group Fits into a hydrophobic pocket, enhancing affinity and conferring antagonist properties. nih.gov

Stereoselective Interactions and Chiral Recognition of this compound Isomers

Like other beta-blockers with an aryloxypropanolamine structure, this compound possesses a chiral center at the carbon atom bearing the hydroxyl group in the side chain. researchgate.net This results in two enantiomers, (R)- and (S)-Bucumolol, which exhibit significant differences in their interaction with the chiral environment of the beta-adrenergic receptor. pharmacyscijournal.com The binding of beta-blockers to their receptors is highly stereoselective, with one enantiomer typically showing much greater affinity and activity than the other. ualberta.canih.gov

For the vast majority of beta-blockers, including Bucumolol, the (S)-enantiomer (which is typically the levorotatory or (-)-isomer) possesses a significantly higher affinity for beta-adrenergic receptors. oup.comchapman.edu The S:R activity ratio for beta-blocking activity can range from 33 to over 500 for different compounds in this class. chapman.edu This stereoselectivity arises from the three-point attachment model, where the more active (S)-enantiomer can establish three critical interactions with the receptor active site simultaneously, while the less active (R)-enantiomer can only form two of these key binding interactions effectively. mdpi.com

Research on the isomers of Bucumolol has confirmed this stereoselectivity. Studies on the antiarrhythmic activity of the dextro- and levo-isomers of Bucumolol demonstrated that the beta-blocking activity resides predominantly in the levo-isomer. medchemexpress.com This highlights the importance of chiral recognition at the receptor level for the pharmacological effects of Bucumolol.

Table 2: Stereoselectivity of Bucumolol Isomers

IsomerRelative Beta-Blocking Activity
(S)-(-)-Bucumolol (levo-isomer) High affinity and potent beta-adrenergic antagonism. medchemexpress.com
(R)-(+)-Bucumolol (dextro-isomer) Significantly lower affinity and weaker beta-adrenergic antagonism. chapman.edumedchemexpress.com

Computational Chemistry and Molecular Modeling in Ligand Design and Optimization

Computational chemistry and molecular modeling are invaluable tools for understanding the interactions between ligands like this compound and beta-adrenergic receptors at an atomic level. nih.govresearchgate.net Techniques such as molecular docking are widely used to predict the binding conformation and affinity of a ligand within the receptor's binding site. nih.govmdpi.com

The process of molecular docking involves several steps. First, three-dimensional structures of both the receptor (e.g., β1- or β2-adrenergic receptor) and the ligand (Bucumolol) are prepared. mdpi.com Then, a docking algorithm systematically samples different orientations and conformations of the ligand within the binding pocket of the receptor. nih.gov Finally, a scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. njppp.com

These studies help to rationalize the structure-activity relationships observed experimentally. For instance, docking can visualize how the tert-butyl group of Bucumolol fits into a hydrophobic pocket and how the hydroxyl and amino groups form specific hydrogen and ionic bonds with key residues like aspartate. mdpi.comresearchgate.net While specific docking studies exclusively on Bucumolol are not prevalent in the provided literature, the well-established binding modes of other aryloxypropanolamine beta-blockers provide a reliable model for its interaction. nih.govnjppp.com This computational approach is crucial for the rational design of new analogues with improved affinity or selectivity, allowing researchers to virtually screen compounds before undertaking their synthesis. nih.gov

Strategies for Modulating Receptor Selectivity and Intrinsic Activity through Chemical Modification

Chemical modifications to the this compound structure can be employed to modulate its receptor selectivity (distinguishing between β1 and β2 receptors) and its intrinsic sympathomimetic activity (ISA). nih.gov Bucumolol is known to possess ISA, meaning it acts as a partial agonist, which can be a desirable property to avoid excessive bradycardia. taylorandfrancis.comrxlist.compatsnap.com

Modulating Receptor Selectivity: Receptor selectivity in aryloxypropanolamines is often influenced by the nature of the substituent on the aromatic ring, particularly at the para-position. nih.govslideshare.net

Para-Substitution: Attaching specific groups at the para-position of the aromatic ring can enhance β1-selectivity (cardioselectivity). For example, para-acylamido groups, as seen in atenolol (B1665814) and acebutolol, are known to confer cardioselectivity. nih.govslideshare.net Modifying the coumarin ring of Bucumolol with such groups could potentially increase its preference for β1 receptors.

Modulating Intrinsic Sympathomimetic Activity (ISA): ISA is also heavily dependent on the substitution pattern of the aromatic ring. nih.gov

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic ring, particularly at the meta- and para-positions, can modulate ISA. nih.gov The specific structure of the coumarin moiety in Bucumolol contributes to its inherent ISA.

Amine Substituent: While the bulk of the amine substituent is crucial for antagonism, modifications here can also influence ISA. However, this is less common than aromatic ring modifications.

By strategically applying these chemical modifications, medicinal chemists can fine-tune the pharmacological profile of Bucumolol analogues to create derivatives with enhanced receptor selectivity or a desired level of intrinsic activity for specific therapeutic applications.

Future Research Directions and Unexplored Avenues for Bucumolol Hydrochloride

Investigation of Novel Receptor Subtypes or Off-Target Interactions in Research Models

A significant and largely unexplored area of research for Bucumolol (B107653) hydrochloride is the comprehensive characterization of its binding profile beyond the canonical beta-adrenergic receptors. While its primary mechanism of action is understood, the potential for interactions with other receptor subtypes or off-target proteins remains to be thoroughly investigated. Such interactions could unveil novel mechanisms of action and potentially explain ancillary effects.

Future research should focus on extensive receptor screening assays to determine the binding affinity of Bucumolol hydrochloride against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, studies on other beta-blockers like bucindolol have revealed interactions with serotonergic receptors, specifically displaying high affinity for the 5-HT1A receptor and modest affinity for the 5-HT2A receptor. A similar investigation into this compound's potential serotonergic or other neurotransmitter receptor interactions is warranted.

Furthermore, identifying any "off-target" binding could provide a molecular basis for unexpected pharmacological effects and guide the design of more selective analogues. Understanding these interactions is crucial for a complete mechanistic portrait of the compound.

Application of Systems Pharmacology Approaches to this compound Action

The advent of systems pharmacology offers a powerful methodology to understand the holistic effects of a drug within a biological system. This approach integrates experimental data with computational modeling to simulate the impact of a drug on complex signaling networks. To date, there is a notable absence of systems pharmacology models specifically developed for this compound.

Future research should aim to construct a quantitative systems pharmacology (QSP) model for this compound. Such a model would incorporate its known pharmacokinetic and pharmacodynamic properties, including its affinity for beta-adrenergic receptors. The model could then be used to simulate the downstream effects on intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, and ultimately predict the integrated physiological response.

By applying a systems pharmacology approach, researchers could explore the dose-dependent effects of this compound on cardiac myocytes and other relevant cell types, predict potential drug-drug interactions, and identify key biomarkers of response. These models can also help in elucidating the differential effects of this compound compared to other beta-blockers on cardiac remodeling and other long-term physiological processes.

Potential for Design of Prodrugs or Advanced Delivery Systems in Preclinical Research Models

The development of prodrugs and advanced delivery systems represents a promising avenue to optimize the therapeutic profile of this compound. Currently, there is a lack of published research on such strategies for this specific compound.

Prodrug Design: Future preclinical research could explore the design of prodrugs of this compound to enhance its physicochemical properties, such as solubility and membrane permeability, thereby improving its oral bioavailability and pharmacokinetic profile. Ester or carbamate prodrugs, for example, could be designed to be cleaved by endogenous enzymes to release the active Bucumolol moiety at the target site.

Advanced Delivery Systems: The encapsulation of this compound into advanced delivery systems, such as nanoparticles or liposomes, could offer several advantages in preclinical models. These include:

Controlled Release: Formulations could be engineered for sustained release, maintaining therapeutic concentrations over an extended period and potentially reducing dosing frequency.

Targeted Delivery: Nanoparticles could be functionalized with specific ligands to target them to cardiac tissue, thereby increasing local drug concentration and minimizing systemic exposure.

Research in this area would involve the formulation and characterization of these delivery systems and in vitro and in vivo studies to evaluate their release kinetics, biodistribution, and efficacy in relevant animal models. For example, studies on other beta-blockers like betaxolol hydrochloride have demonstrated the potential of chitosan nanoparticles for enhanced ocular delivery.

Comparative Mechanistic Studies with Other Beta-Adrenergic Receptor Antagonists

While this compound is classified as a beta-blocker, a detailed understanding of its mechanistic nuances in comparison to other drugs in this class is not fully elucidated. Future research should involve head-to-head comparative studies with other beta-adrenergic receptor antagonists to highlight its unique pharmacological profile.

One study in spontaneously hypertensive rats compared the antihypertensive activity of bucumolol with propranolol. nih.gov The results indicated that while both drugs have beta-adrenergic blocking activity, bucumolol was effective in lowering blood pressure in both acute and long-term experiments, an effect not observed with propranolol in the acute setting. nih.gov This suggests a potential difference in their mechanisms of action, possibly related to the inhibition of renin release, which was observed with bucumolol. nih.gov

Further comparative studies should be expanded to include other beta-blockers with varying properties, such as selectivity for β1 vs. β2 receptors, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity. For instance, comparing this compound with a highly β1-selective blocker like metoprolol or a non-selective blocker with additional alpha-blocking properties like carvedilol could provide valuable insights.

These studies could utilize a range of in vitro and in vivo models to compare effects on:

Receptor binding kinetics and downstream signaling pathways.

Electrophysiological parameters in cardiac tissue.

Hemodynamic responses in animal models of cardiovascular disease.

Below is an interactive data table summarizing the receptor selectivity and intrinsic sympathomimetic activity (ISA) of several beta-blockers, which could serve as a framework for future comparative studies involving this compound.

Compoundβ1 Selectivityβ2 SelectivityIntrinsic Sympathomimetic Activity (ISA)
Propranolol Non-selectiveNon-selectiveNone
Metoprolol SelectiveLowNone
Atenolol (B1665814) SelectiveLowNone
Carvedilol Non-selectiveNon-selectiveNone
Bucindolol Non-selectiveNon-selectivePartial

Q & A

Q. How can the identity of Bucumolol Hydrochloride be confirmed experimentally?

  • Methodological Answer: Use a combination of physicochemical tests:
  • UV Fluorescence: Dissolve 0.01 g in diluted ethanol (95) (1:2). Under UV light (365 nm), observe yellow-green fluorescence. Alkalize with NaOH TS to quench fluorescence; restore with dilute HCl .
  • Reinecke Salt Reaction: Dissolve 0.1 g in 5 mL water, add Reinecke salt TS. Formation of a light-red precipitate confirms identity .
  • UV-Vis Spectrophotometry: Compare the absorption spectrum of a solution (1:60,000) to a reference spectrum .

Q. What are the standard methods for assessing purity in this compound batches?

  • Methodological Answer: Follow pharmacopeial guidelines:
  • Heavy Metals: Test 1.0 g via Method 2 (limit: ≤20 ppm Pb). Use 2.0 mL Standard Lead Solution as control .
  • Arsenic: Prepare test solution via Method 3 (limit: ≤2 ppm As) .
  • Related Substances: Use TLC (silica gel plate, methanol:ammonia-ammonium chloride buffer pH 10.7 [30:1]). Spots from the sample solution must not exceed the intensity of the standard solution .
  • Loss on Drying: ≤0.5% after 5 hours at 105°C .

Q. How should standard solutions for this compound be prepared and validated?

  • Methodological Answer:
  • Stock Solution: Dissolve 0.4 g in 45 mL glacial acetic acid at 60°C. Titrate with 0.1 M perchloric acid (potentiometric endpoint). Blank correction required .
  • Validation: Ensure linearity (e.g., R² >0.999) across concentrations using HPLC or UV-Vis. System suitability criteria (e.g., peak symmetry, resolution) must align with pharmacopeial standards .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

  • Methodological Answer:
  • Column: Use a C18 column (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Diluted phosphoric acid (1:1000):methanol (3:2 v/v). Adjust flow rate to retain this compound at ~5 minutes .
  • System Suitability:
  • Resolution: ≥3 between this compound and internal standard peaks.
  • Repeatability: ≤1.0% RSD for peak area ratios across six injections .
  • Sample Prep: Extract using methanol or buffered aqueous solutions to minimize matrix interference .

Q. How to resolve discrepancies in solubility data reported for this compound?

  • Methodological Answer:
  • Controlled Conditions: Replicate experiments at fixed temperatures (e.g., 25°C) and solvent grades (e.g., USP-grade methanol, ethanol).
  • Analytical Validation: Cross-check solubility via gravimetry (mass balance) and HPLC quantification .
  • Documentation: Report solvent purity, equilibration time, and agitation method to standardize data .

Q. What strategies validate the stability of this compound under varying storage conditions?

  • Methodological Answer:
  • Forced Degradation Studies: Expose samples to heat (40–80°C), humidity (75% RH), UV light, and acidic/alkaline conditions. Monitor degradation products via HPLC-MS .
  • Kinetic Analysis: Calculate degradation rate constants (k) and shelf-life using Arrhenius equations. Validate with real-time stability data .

Q. How to address contradictory results between UV-Vis spectrophotometry and HPLC for assay quantification?

  • Methodological Answer:
  • Interference Check: Test for excipients or degradation products absorbing at the same λmax (e.g., 254 nm).
  • Method Comparison: Perform Bland-Altman analysis to assess bias between techniques. Validate with spike-recovery experiments (90–110% recovery acceptable) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response studies involving this compound?

  • Methodological Answer:
  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and efficacy.
  • Error Handling: Use weighted least squares for heteroscedastic data. Report 95% confidence intervals for parameters .

Q. How to design experiments investigating this compound’s β-blocker selectivity?

  • Methodological Answer:
  • Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-CGP 12177) in competitive binding studies. Calculate Ki values via Cheng-Prusoff equation .
  • Functional Antagonism: Measure cAMP inhibition in cell lines expressing β₁/β₂-adrenoceptors. Normalize to reference antagonists (e.g., propranolol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.